![molecular formula C16H22N6OS B2934499 N-[2-(二甲氨基)-5,6,7,8-四氢喹唑啉-6-基]-4-丙基-1,2,3-噻二唑-5-甲酰胺 CAS No. 2097913-33-0](/img/structure/B2934499.png)
N-[2-(二甲氨基)-5,6,7,8-四氢喹唑啉-6-基]-4-丙基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule “N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound . The molecule also contains a thiadiazole ring, which is another type of heterocyclic compound known for its various biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the amino group might participate in various reactions, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, can be determined using various analytical techniques .科学研究应用
Drug Delivery Systems
The structural similarity of the compound to poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) suggests potential applications in drug delivery systems. PDMAEMA is known for forming nanogels that can be loaded with therapeutic agents . These nanogels can respond to changes in pH and temperature, making them suitable for targeted drug release in specific environments within the body, such as cancerous tissues or sites of infection.
Antimicrobial Applications
Research indicates that polymers related to the compound have been used to create nanogels with antimicrobial properties . These materials can inhibit the growth of harmful bacteria, including both Gram-negative and Gram-positive strains. This application is particularly relevant in the development of new treatments for bacterial infections and strategies to combat antimicrobial resistance.
Biocatalysis
In the field of biocatalysis, materials derived from similar compounds have been utilized for enzyme immobilization . This process involves attaching enzymes to solid supports, enhancing their stability and reusability. Such systems are valuable in industrial processes that require specific catalytic activities.
Biotechnology
The compound’s related polymers have been explored for transient expression of plasmid DNA in plant cells . This application is significant in plant biotechnology for gene editing and the study of gene function, potentially aiding in the development of crops with improved traits.
Nanoreactors
Due to the responsive nature of polymersomes formed from PDMAEMA-like materials, they can be used as nanoreactors . These are tiny vesicles that provide a controlled environment for chemical reactions at the nanoscale, useful in synthesizing complex molecules and materials.
Gene Therapy
The ability of PDMAEMA-related polymers to form complexes with DNA suggests their use in gene therapy . They can potentially deliver genetic material into cells, offering a method to treat genetic disorders by correcting defective genes.
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-4-5-13-14(24-21-20-13)15(23)18-11-6-7-12-10(8-11)9-17-16(19-12)22(2)3/h9,11H,4-8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQGJKAJLPGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

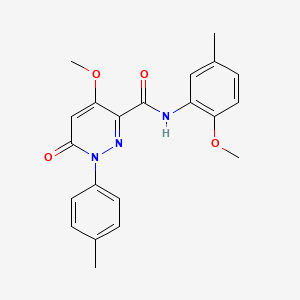
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
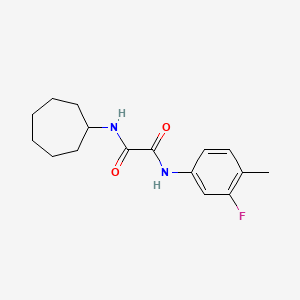
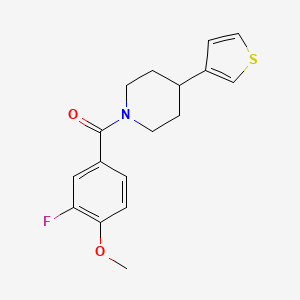


![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)
![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)
![6-(4-Chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2934431.png)
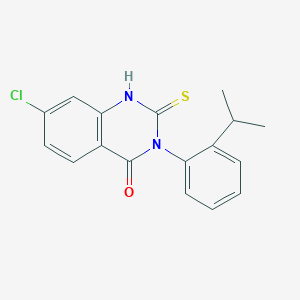

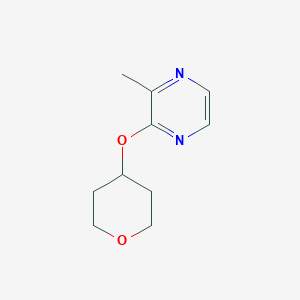
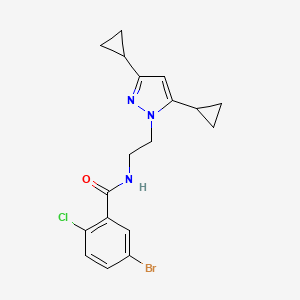
![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)